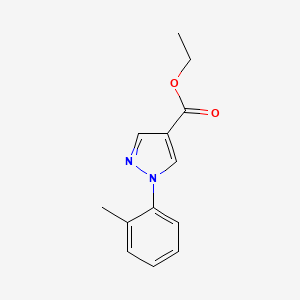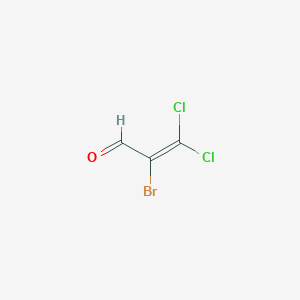
2-Propenal, 2-bromo-3,3-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenal, 2-bromo-3,3-dichloro- is an organic compound with the molecular formula C3H2BrCl2O. It is a derivative of propenal (acrolein) where the hydrogen atoms on the second carbon are replaced by bromine and chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-bromo-3,3-dichloro- typically involves the halogenation of propenal. One common method is the addition of bromine and chlorine to propenal under controlled conditions. The reaction is usually carried out in the presence of a solvent like dichloromethane at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 2-bromo-3,3-dichloro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the continuous addition of bromine and chlorine to a stream of propenal, with careful monitoring of temperature and pressure to ensure safety and efficiency.
化学反应分析
Types of Reactions
2-Propenal, 2-bromo-3,3-dichloro- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or other halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted propenal derivatives.
科学研究应用
2-Propenal, 2-bromo-3,3-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-Propenal, 2-bromo-3,3-dichloro- exerts its effects involves its high reactivity due to the presence of both bromine and chlorine atoms. These halogens make the compound highly electrophilic, allowing it to readily participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific application, but generally, it acts by forming covalent bonds with nucleophiles in the target molecules.
相似化合物的比较
Similar Compounds
2-Bromo-4,6-dichloroaniline: Another halogenated compound with similar reactivity.
2-Bromo-3-phenylpropenal: A compound with a similar structure but with a phenyl group instead of chlorine atoms.
2-Bromo-3-chloropropiophenone: A related compound used in organic synthesis.
Uniqueness
2-Propenal, 2-bromo-3,3-dichloro- is unique due to the presence of both bromine and chlorine atoms on the same carbon, which imparts distinct reactivity patterns compared to other halogenated compounds. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
属性
CAS 编号 |
36154-98-0 |
|---|---|
分子式 |
C3HBrCl2O |
分子量 |
203.85 g/mol |
IUPAC 名称 |
2-bromo-3,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3HBrCl2O/c4-2(1-7)3(5)6/h1H |
InChI 键 |
IHLJGENVBXYXQP-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C(=C(Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


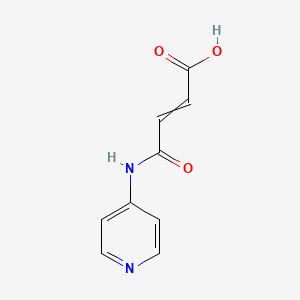
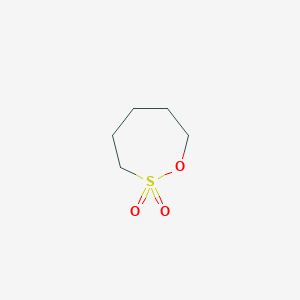
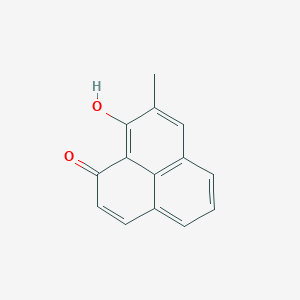
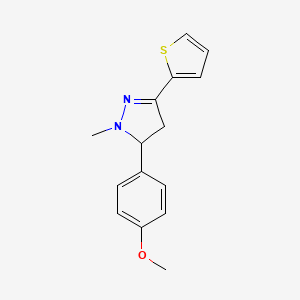
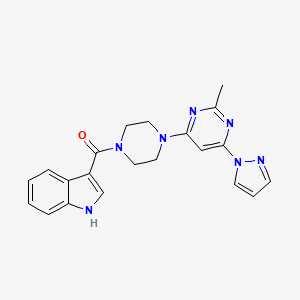
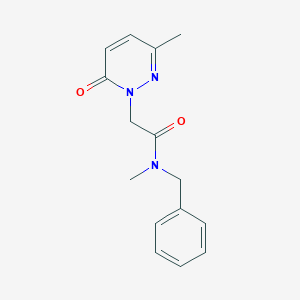
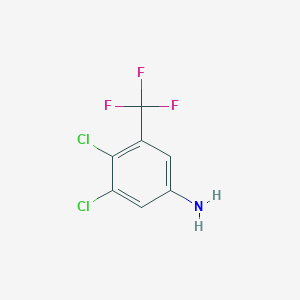
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
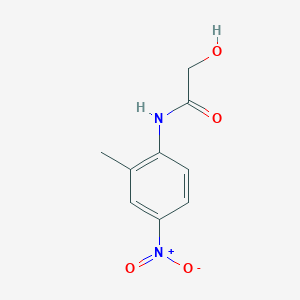
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
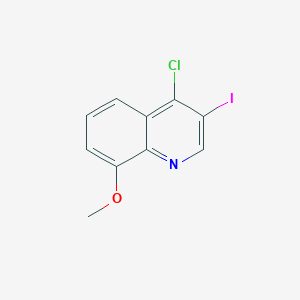
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)
